4-chloro-5-methyl-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXHUIQTYMOZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362493 | |

| Record name | 4-chloro-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110580-44-4 | |

| Record name | 4-chloro-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-methyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-5-methyl-1H-pyrazol-3-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 4-chloro-5-methyl-1H-pyrazol-3-amine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document delineates its core chemical and physical properties, outlines plausible synthetic pathways with mechanistic insights, explores its reactivity, and discusses its established role as a versatile scaffold in the design of complex molecular architectures. Safety protocols, handling procedures, and detailed spectroscopic characterization are also presented to provide a holistic resource for laboratory and development applications.

Core Chemical Identity and Structural Elucidation

This compound is a substituted pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The strategic placement of an amino group, a chloro atom, and a methyl group makes it a trifunctionalized scaffold, offering multiple reaction vectors for synthetic elaboration.

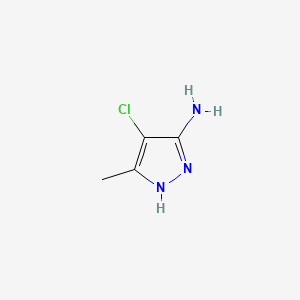

The structural representation of the molecule is provided below:

2D Structure:

3D Conformer:

(Images sourced from PubChem)

Key identifiers for this compound are summarized in the table below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 110580-44-4 | Biosynth[2] |

| Molecular Formula | C₄H₆ClN₃ | PubChem[1] |

| Molecular Weight | 131.56 g/mol | Biosynth[2] |

| Canonical SMILES | CC1=C(C(=NN1)N)Cl | Biosynth[2] |

| InChI Key | FRXHUIQTYMOZLO-UHFFFAOYSA-N | PubChem[1] |

Physicochemical and Computed Properties

Experimental physicochemical data for this specific compound is not widely published. However, computational models provide reliable estimates that are crucial for predicting its behavior in various solvent systems and for chromatographic purification.

| Property | Value | Type | Source |

| Molecular Weight | 131.56 g/mol | - | PubChem[1] |

| XLogP3 | 0.9 | Computed | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | Computed | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[1] |

| Rotatable Bond Count | 0 | Computed | PubChem[1] |

| Exact Mass | 131.0250249 Da | Computed | PubChem[1] |

| Topological Polar Surface Area | 54.7 Ų | Computed | PubChem[1] |

| Heavy Atom Count | 8 | Computed | PubChem[1] |

The positive XLogP3 value suggests moderate lipophilicity, indicating potential solubility in organic solvents and limited solubility in aqueous media. The presence of both hydrogen bond donors (the -NH₂ and -NH groups) and acceptors (the ring nitrogens) allows it to participate in hydrogen bonding, which influences its melting point and interactions with biological targets.

Synthesis and Mechanistic Considerations

The synthesis of 3-aminopyrazoles is a well-established area of heterocyclic chemistry. The most common and robust strategies involve the cyclocondensation of a hydrazine source with a 1,3-dielectrophilic precursor containing a nitrile group.[3][4]

A plausible and efficient synthesis for this compound can be conceptualized in a two-step process starting from 2-chloro-3-oxobutanenitrile.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology & Rationale

-

Reaction Setup: 2-chloro-3-oxobutanenitrile is dissolved in a suitable protic solvent, such as ethanol or acetic acid. The choice of a protic solvent is critical as it facilitates proton transfer during the condensation and cyclization steps.

-

Nucleophilic Attack: Hydrazine hydrate is added to the solution, often at room temperature or with gentle heating. The more nucleophilic nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl (C3 of the butanenitrile), forming a hydrazone intermediate. This step is typically rapid.

-

Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrile group. This key cyclization step forms the five-membered pyrazole ring.

-

Dehydration & Aromatization: The resulting cyclic intermediate readily undergoes dehydration to yield the aromatic pyrazole ring. The reaction mixture is then worked up, typically involving neutralization, extraction with an organic solvent (e.g., ethyl acetate), and purification by column chromatography or recrystallization.

-

Tautomerism: The product exists in tautomeric forms. The final named product, this compound, represents the most stable and commonly referenced tautomer.

This synthetic approach is highly efficient and benefits from readily available starting materials, making it suitable for both laboratory-scale and larger-scale production.[3][4]

Chemical Reactivity and Strategic Applications

The utility of this compound as a building block stems from the distinct reactivity of its three functional groups.

-

The 3-Amino Group: This is the primary site of nucleophilic reactivity. It readily undergoes acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides. It can also be used in condensation reactions with aldehydes and ketones to form Schiff bases or participate in cyclization reactions to build fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[5]

-

The 4-Chloro Group: The chloro substituent deactivates the pyrazole ring towards electrophilic substitution but serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position, enabling rapid diversification of the scaffold.

-

The Pyrazole Ring Nitrogens: The N1 nitrogen can be alkylated or arylated, a common strategy to modulate the physicochemical properties (e.g., solubility, lipophilicity) and biological activity of the final compound. This reaction often requires a base to deprotonate the N-H group.

This multi-faceted reactivity makes the compound a valuable intermediate for constructing libraries of complex molecules for high-throughput screening in drug discovery programs. Pyrazole-containing compounds are known to exhibit a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, making them a "privileged scaffold" in medicinal chemistry.[6][7]

Spectroscopic Characterization Profile (Predicted)

While specific experimental spectra are not publicly available, a detailed prediction based on the structure and data from analogous compounds can be made.

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.2-2.4 ppm. The amine protons (-NH₂) would likely appear as a broad singlet between δ 4.0-6.0 ppm, with its position being dependent on solvent and concentration. The N-H proton on the pyrazole ring would also be a broad singlet, typically further downfield (δ 10-12 ppm).

-

¹³C NMR: The spectrum would show four distinct carbon signals. The methyl carbon (CH₃) would be upfield (δ 10-15 ppm). The three sp² carbons of the pyrazole ring would appear in the aromatic region (δ 100-150 ppm). The carbon bearing the chloro group (C4) would be shielded compared to the others, while the carbon attached to the amino group (C3) would be significantly downfield.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine and the ring N-H (around 3200-3400 cm⁻¹), C-H stretching for the methyl group (around 2900-3000 cm⁻¹), C=N and C=C stretching of the pyrazole ring (around 1500-1650 cm⁻¹), and a characteristic C-Cl stretching band in the fingerprint region (around 600-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 131 and a characteristic M+2 peak at m/z 133 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

GHS Hazard Classification

| Hazard Class | Code | Statement | Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Danger |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Danger |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | Danger |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Danger |

(Source: PubChem, based on depositor-supplied data)[1]

Safe Handling and Storage Protocol

Caption: Recommended workflow for the safe handling and disposal of the compound.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation risk.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. It should be kept away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a sealed container for hazardous waste disposal.

Conclusion

This compound is a strategically important heterocyclic intermediate. Its trifunctional nature provides chemists with a powerful and versatile platform for synthesizing a diverse range of more complex molecules. A thorough understanding of its chemical properties, reactivity, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in drug discovery, agrochemicals, and materials science research.

References

-

SpectraBase. (n.d.). 4-chloro-5-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(4), M806. Retrieved from [Link]

- Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Arkat USA. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]

-

ResearchGate. (2011). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Retrieved from [Link]

-

Aspira Chemical. (n.d.). 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97%. Retrieved from [Link]

-

Arkivoc. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC 2015 (vii) 231-242. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

-

Prestat, G. et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine. Acta Crystallographica Section E. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Retrieved from [Link]

Sources

- 1. This compound | C4H6ClN3 | CID 1380716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 110580-44-4 | KEA58044 [biosynth.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. soc.chim.it [soc.chim.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and weight of 4-chloro-5-methyl-1H-pyrazol-3-amine

An In-depth Technical Guide to 4-chloro-5-methyl-1H-pyrazol-3-amine

Prepared by: Gemini, Senior Application Scientist

Introduction

Substituted pyrazoles are a cornerstone of modern heterocyclic chemistry, demonstrating a vast spectrum of biological activities that have positioned them as privileged scaffolds in drug discovery and agrochemical development. This guide provides an in-depth technical overview of a specific pyrazole derivative, this compound. As a functionalized heterocyclic amine, its structural features—a chlorine substituent, a methyl group, and a primary amine on the pyrazole core—suggest significant potential as a versatile building block for synthesizing more complex molecules. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the molecule's fundamental properties and outlining a robust, self-validating workflow for its analytical characterization.

Molecular Identity and Structural Elucidation

The unique arrangement of substituents on the pyrazole ring dictates the molecule's chemical reactivity and potential for interaction with biological targets. Accurate identification is the first step in any rigorous scientific investigation.

Chemical Identifiers

The compound is unambiguously identified by the following descriptors:

-

IUPAC Name: this compound[1]

-

CAS Number: 110580-44-4[1]

-

Molecular Formula: C₄H₆ClN₃[1]

-

InChI Key: FRXHUIQTYMOZLO-UHFFFAOYSA-N[1]

Molecular Structure

The structure consists of a five-membered pyrazole ring with a methyl group at position 5, a primary amine at position 3, and a chlorine atom at position 4. The tautomeric nature of the pyrazole ring means the N-H proton can reside on either nitrogen atom, though it is commonly depicted as 1H-pyrazole.

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties provides essential data for experimental design, including solvent selection, reaction stoichiometry, and analytical method development. The following data is computed by PubChem.[1]

| Property | Value | Source |

| Molecular Weight | 131.56 g/mol | [1] |

| Exact Mass | 131.0250249 Da | [1] |

| Monoisotopic Mass | 131.0250249 Da | [2] |

| Topological Polar Surface Area | 54.7 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [1] |

| XLogP3 (Predicted) | 0.9 | [1] |

| SMILES | CC1=C(C(=NN1)N)Cl | [1] |

Analytical Characterization Workflow

To ensure the identity, purity, and structural integrity of this compound, a multi-technique analytical approach is required. This workflow is designed to be self-validating, where orthogonal methods provide complementary data to build a complete and trustworthy chemical profile.

Caption: Self-validating workflow for chemical characterization.

Purity Assessment via Thin-Layer Chromatography (TLC)

-

Expertise & Rationale: TLC is a rapid, cost-effective first-pass technique to assess the purity of the sample. The presence of a single spot under UV visualization suggests a high degree of purity and the absence of significant impurities, justifying progression to more resource-intensive analyses.

-

Methodology:

-

Prepare a developing chamber with a mobile phase of 80:20 Ethyl Acetate:Hexane.

-

Dissolve a small amount (~1 mg) of the sample in Dichloromethane or Ethyl Acetate.

-

Spot the dissolved sample onto a silica gel TLC plate.

-

Develop the plate in the chamber until the solvent front is ~1 cm from the top.

-

Dry the plate and visualize under a UV lamp at 254 nm.

-

-

Trustworthiness (Expected Result): A single, well-defined spot indicates high purity. Multiple spots would necessitate purification (e.g., column chromatography) before further characterization.

Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR verifies the carbon skeleton. Together, they provide a definitive fingerprint of the molecular structure.[4][5]

-

Methodology:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can exchange with the amine and N-H protons, allowing them to be observed.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6]

-

Integrate the proton signals and assign chemical shifts.

-

-

Trustworthiness (Expected Results):

-

¹H NMR:

-

A singlet around 2.1-2.4 ppm corresponding to the three protons of the C5-methyl group.

-

A broad singlet corresponding to the two protons of the C3-NH₂ group. Its chemical shift will be variable and concentration-dependent.

-

A very broad singlet for the single N1-H proton, also variable.

-

-

¹³C NMR:

-

Four distinct signals for the four carbon atoms in the molecule.

-

A signal for the methyl carbon (~10-15 ppm).

-

Three signals for the pyrazole ring carbons, with shifts influenced by the chloro, amine, and methyl substituents.

-

-

Molecular Weight Verification via Mass Spectrometry (MS)

-

Expertise & Rationale: Mass spectrometry directly measures the mass-to-charge ratio (m/z), providing definitive confirmation of the molecular weight. The isotopic pattern observed for the molecular ion peak will also confirm the presence of a single chlorine atom.

-

Methodology:

-

Prepare a dilute solution of the sample in an appropriate solvent like methanol or acetonitrile.

-

Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode.

-

Examine the mass spectrum for the protonated molecular ion [M+H]⁺.

-

-

Trustworthiness (Expected Result): The spectrum should show a primary ion peak at m/z 132.03 ([C₄H₇ClN₃]⁺). Critically, a secondary peak at m/z 134.03 with approximately one-third the intensity of the primary peak must be present. This characteristic M/M+2 isotopic pattern is definitive proof of a single chlorine atom in the structure.

Functional Group Identification via Infrared (IR) Spectroscopy

-

Expertise & Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. It serves as a complementary technique to confirm the presence of the amine (N-H) and aromatic-like (C=N, C=C) functionalities.[7]

-

Methodology:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

-

Trustworthiness (Expected Result):

-

A pair of sharp-to-medium bands in the 3200-3400 cm⁻¹ region, characteristic of the N-H stretching vibrations of a primary amine (-NH₂).

-

Bands in the 1500-1650 cm⁻¹ region, corresponding to the C=N and C=C stretching vibrations within the pyrazole ring.

-

A C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ region.

-

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Handling Recommendations: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

Conclusion

This compound is a well-defined heterocyclic compound with a molecular weight of 131.56 g/mol . Its structure can be unambiguously confirmed through a logical and self-validating workflow employing NMR, MS, and IR spectroscopy. The presence of multiple reactive sites—the amine, the chlorine, and the pyrazole N-H—makes it a valuable and versatile intermediate for chemical synthesis. Proper adherence to safety protocols is essential when handling this compound.

References

-

Title: this compound | C4H6ClN3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, 97% Source: Aspira Chemical URL: [Link]

-

Title: Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity Source: Journal of Pharmaceutical and Scientific Innovation URL: [Link]

-

Title: Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions Source: Journal of Applicable Chemistry URL: [Link]

-

Title: this compound Source: PubChemLite URL: [Link]

-

Title: Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives Source: Molecules (MDPI) URL: [Link]

-

Title: 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine Source: Molbank (MDPI) URL: [Link]

-

Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Source: Molbank (MDPI) URL: [Link]

Sources

- 1. This compound | C4H6ClN3 | CID 1380716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C4H6ClN3) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jpsbr.org [jpsbr.org]

Spectroscopic Characterization of 4-chloro-5-methyl-1H-pyrazol-3-amine: A Methodological and Predictive Guide

Senior Application Scientist Note: A comprehensive search of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data (NMR, IR, MS) for the target compound, 4-chloro-5-methyl-1H-pyrazol-3-amine (CAS: 110580-44-4). This guide has therefore been constructed as a rigorous, in-depth methodological and predictive framework for researchers. It outlines the standard operating procedures for acquiring and interpreting the spectroscopic data for this molecule, grounded in established principles and data from analogous structures. The predicted data herein serves as a benchmark for researchers who synthesize or analyze this compound.

Introduction: The Structural Elucidation Challenge

This compound is a substituted pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The precise arrangement of the chloro, methyl, and amine substituents on the pyrazole ring is critical to its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation through a suite of spectroscopic techniques is a non-negotiable step in its synthesis and quality control.

The primary challenge in characterizing this molecule lies in its potential for tautomerism. Aminopyrazoles can exist in different tautomeric forms due to the migration of a proton.[2][3] This guide will address the expected spectroscopic features of the named tautomer, this compound, while acknowledging that an experimental spectrum may reveal the presence of other forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.

Predicted ¹H NMR Spectrum (300 MHz, DMSO-d₆)

The solvent DMSO-d₆ is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (NH and NH₂).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~11.0 - 12.0 | Broad Singlet | 1H | NH (pyrazole ring) | The acidic proton on the pyrazole ring nitrogen is typically deshielded and appears as a broad singlet, subject to exchange. |

| ~4.5 - 5.5 | Broad Singlet | 2H | NH₂ (amine group) | Protons of the primary amine group are also exchangeable and appear as a broad singlet. Their chemical shift can vary significantly with concentration and temperature. |

| ~2.1 - 2.3 | Singlet | 3H | CH₃ (methyl group) | The methyl group protons are attached to an sp²-hybridized carbon of the pyrazole ring and are expected to appear as a sharp singlet in this region. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the probe to the sample to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), phase correct the spectrum, and set the reference to the residual solvent peak of DMSO (δ ≈ 2.50 ppm). Integrate all peaks.

¹H NMR Interpretation Workflow

Caption: Workflow for correlating IR peaks to functional groups in the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular formula is C₄H₆ClN₃. The calculated monoisotopic mass is approximately 131.025 Da. [4]* Isotope Pattern: A crucial feature will be the chlorine isotope pattern. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum should exhibit two peaks for the molecular ion:

-

An M⁺ peak at m/z ≈ 131 (corresponding to C₄H₆³⁵ClN₃).

-

An M+2 peak at m/z ≈ 133 (corresponding to C₄H₆³⁷ClN₃).

-

The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom.

-

-

Predicted Fragmentation: Common fragmentation pathways could include the loss of small, stable molecules or radicals:

-

Loss of HCN (m/z 27) from the pyrazole ring.

-

Loss of a chlorine radical (m/z 35).

-

Loss of a methyl radical (m/z 15).

-

Experimental Protocol: Electrospray Ionization (ESI-MS)

While EI is classic for fragmentation, ESI is a softer ionization technique often used for polar molecules common in drug development.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected primary ion will be the protonated molecule, [M+H]⁺.

-

Data Analysis: Analyze the spectrum for the [M+H]⁺ peak (m/z ≈ 132) and its corresponding [M+H+2]⁺ peak (m/z ≈ 134), which will still exhibit the characteristic 3:1 isotopic ratio for chlorine.

Mass Spectrometry Analysis Workflow

Caption: Workflow for ESI-MS analysis to confirm molecular weight and chlorine presence.

Summary of Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value/Observation |

| ¹H NMR | Chemical Shifts (ppm) | ~11.5 (br s, 1H, NH), ~5.0 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃) |

| Multiplicities | 3 singlets (broad for NH/NH₂) | |

| Integration | 1 : 2 : 3 | |

| ¹³C NMR | Chemical Shifts (ppm) | ~150 (C-NH₂), ~140 (C-CH₃), ~110 (C-Cl), ~12 (CH₃) |

| Number of Signals | 4 | |

| IR | Key Peaks (cm⁻¹) | ~3300 (N-H stretch), ~1620 (N-H bend), ~1550 (C=N/C=C stretch), ~1050 (C-Cl stretch) |

| MS | Molecular Ion | [M+H]⁺ at m/z ≈ 132 |

| Isotope Pattern | [M+H]⁺ : [M+H+2]⁺ ratio of ≈ 3:1 |

References

Sources

- 1. This compound CAS#: 110580-44-4 [m.chemicalbook.com]

- 2. 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | 1001519-38-5 [sigmaaldrich.com]

- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biological Activity of Substituted Aminopyrazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by substituted aminopyrazole derivatives. We will delve into their primary mechanisms of action, with a particular focus on kinase inhibition, explore critical structure-activity relationships (SAR), and present detailed experimental protocols for assessing their activity. This document is designed to serve as a foundational resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Versatility of the Aminopyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a structural motif found in numerous biologically active compounds.[2][3] The addition of an amino group transforms it into an aminopyrazole, creating a versatile and advantageous framework for drug discovery.[4] The position of this amino substituent—at the 3, 4, or 5 position—significantly influences the molecule's chemical properties and its interaction with biological targets, leading to a broad spectrum of pharmacological activities.[4][5]

Aminopyrazole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and even agrochemical agents.[2][4] This functional diversity stems from the scaffold's ability to form key hydrogen bonds and participate in various non-covalent interactions within the active sites of enzymes and receptors.[6] Notably, the aminopyrazole core is a well-established "hinge-binding" motif in protein kinases, making it a highly valuable scaffold in the development of targeted cancer therapies.[6][7]

Key Biological Targets and Mechanisms of Action

The therapeutic potential of substituted aminopyrazoles is realized through their interaction with several key classes of biological targets.

Protein Kinase Inhibition: A Dominant Application

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] Aminopyrazoles have proven to be exceptional scaffolds for the design of potent and selective kinase inhibitors.[9]

-

Mechanism: The aminopyrazole core typically forms a triad of hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.[6] This competitive inhibition prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.

-

Key Kinase Targets:

-

Aurora Kinases: Essential for cell cycle regulation, Aurora kinases are critical targets in oncology. Aminopyrazole-based inhibitors like Tozasertib (VX-680) have shown pan-Aurora inhibition and have been evaluated in clinical trials for various cancers.[7]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of cell cycle progression, CDKs are prime targets for cancer therapy. Aminopyrazole derivatives have been developed as potent inhibitors of CDK2 and CDK5, leading to growth inhibition and apoptosis in cancer cell lines.[6]

-

Fibroblast Growth Factor Receptors (FGFR): Aberrant FGFR signaling drives the growth of numerous tumor types.[8] Structure-based design has led to aminopyrazole inhibitors that are effective against both wild-type and drug-resistant "gatekeeper" mutant forms of FGFR2 and FGFR3.[8]

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune response and cell growth. The aminopyrazole derivative Gandotinib (LY2784544) was developed as a selective JAK2 inhibitor for myeloproliferative neoplasms.[7]

-

dot digraph "JAK_STAT_Pathway_Inhibition" { graph [rankdir="LR", splines=true, overlap=false, size="7.6,4", dpi=300]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminopyrazole [label="Aminopyrazole\nInhibitor", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT_P [label="p-STAT\n(Dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene [label="Gene Expression\n(Proliferation, Inflammation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; Aminopyrazole -> JAK [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; STAT -> STAT_P [label="Dimerizes"]; STAT_P -> Nucleus [label="Translocates"]; Nucleus -> Gene [label="Regulates"]; } digraph "JAK_STAT_Pathway_Inhibition" { graph [rankdir="LR", splines=true, overlap=false, size="7.6,4", dpi=300]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Cytokine [label="Cytokine", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminopyrazole [label="Aminopyrazole\nInhibitor", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT_P [label="p-STAT\n(Dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene [label="Gene Expression\n(Proliferation, Inflammation)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; Aminopyrazole -> JAK [label="Inhibits", color="#EA4335", style=bold, arrowhead=tee]; STAT -> STAT_P [label="Dimerizes"]; STAT_P -> Nucleus [label="Translocates"]; Nucleus -> Gene [label="Regulates"]; } Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of aminopyrazoles.

Agrochemical Applications: Insecticides

Beyond medicine, substituted aminopyrazoles have a significant impact in agriculture. The most prominent example is Fipronil, a broad-spectrum insecticide.[4]

-

Mechanism: Fipronil acts as a potent antagonist of the GABA-gated chloride channel (GABA-A receptor) in the central nervous system of insects.[4][10] By blocking this channel, it prevents the influx of chloride ions, which normally has a calming effect on neuronal activity. This blockade leads to hyperexcitation of the insect's nerves and muscles, resulting in paralysis and death.[4][11] The selectivity of Fipronil for insect GABA receptors over mammalian receptors contributes to its relative safety for non-target species.[10]

Other Biological Activities

The structural versatility of aminopyrazoles has led to the discovery of compounds with a range of other activities:

-

Antiproliferative and Anticancer: Many aminopyrazole derivatives exhibit direct anticancer activity by inducing apoptosis and causing cell cycle arrest in various cancer cell lines, including liver, cervical, and colorectal cancers.[4][12][13]

-

Antioxidant and Anti-inflammatory: Certain aminopyrazole hydrazones have shown significant antioxidant properties, capable of scavenging free radicals and inhibiting reactive oxygen species (ROS) production more effectively than reference drugs like N-acetylcysteine.[14][15]

-

Antimicrobial: Derivatives have been synthesized that show good activity against Gram-positive bacteria, such as B. subtilis, and moderate activity against fungi.[4]

Structure-Activity Relationship (SAR) Insights

Optimizing the biological activity of aminopyrazoles is achieved by systematically modifying the substituents on the pyrazole ring and its amino group. SAR studies are crucial for enhancing potency, selectivity, and pharmacokinetic properties.[14][16]

| Position of Substitution | General Impact on Activity | Example |

| N1 Position | Influences solubility, metabolic stability, and interaction with the solvent-exposed region of kinase active sites.[6][16] | Adding a flexible alkyl chain can enhance antioxidant activity.[17] |

| C3 Position | Substituents here can probe deeper into hydrophobic pockets of the target protein, often enhancing potency.[8] | Introduction of a methyl group has been used to refine SAR in anticancer agents.[17] |

| C4 Position | Can be functionalized to introduce linkers or vectors to target specific cellular compartments or improve properties. | Moving an acylhydrazone linker from C4 to C3 can modulate radical scavenging properties.[17] |

| C5-Amino Group | Crucial for hinge-binding in kinases. Can be part of a fused ring system to create more rigid and potent structures.[4][18] | Fused pyrazolo[3,4-d]pyrimidine systems often exhibit enhanced biological activity.[1][13] |

A key SAR insight is the importance of a rigid linker between the aminopyrazole core and other functionalities. For instance, in the development of certain FGFR inhibitors, saturating an olefin linker (making it more flexible) led to a substantial loss of potency, highlighting the need for a well-defined molecular conformation for optimal target engagement.[8]

Experimental Protocols for Activity Assessment

Validating the biological activity of novel substituted aminopyrazoles requires a tiered approach of robust and reproducible assays.

Primary Screening: In Vitro Kinase Inhibition Assay

-

Causality: This is the foundational experiment to determine if a compound directly inhibits the enzymatic activity of a target kinase. It quantifies the compound's potency (IC50) by measuring the reduction in substrate phosphorylation.

-

Protocol (Example: Homogeneous Time-Resolved Fluorescence - HTRF®):

-

Reagent Preparation: Prepare assay buffer, recombinant kinase, biotinylated substrate peptide, ATP, and the aminopyrazole test compound (typically in DMSO).

-

Kinase Reaction: In a 384-well plate, add 2 µL of the test compound at various concentrations. Add 4 µL of the enzyme/substrate mixture. Initiate the reaction by adding 4 µL of ATP solution (at a concentration close to the enzyme's Km for physiological relevance).

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction by adding 10 µL of detection buffer containing an anti-phospho-substrate antibody labeled with a fluorescent donor (e.g., Europium cryptate) and streptavidin-XL665 (fluorescent acceptor).

-

Signal Reading: Incubate for another 60 minutes and read the plate on an HTRF-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

-

Self-Validation & Data Analysis:

-

Positive Control: A known potent inhibitor of the kinase (e.g., Staurosporine) to define 100% inhibition.

-

Negative Control: DMSO vehicle only, to define 0% inhibition.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. The assay quality is confirmed by calculating a Z'-factor > 0.5.

-

-

Secondary Screening: Cell-Based Antiproliferative Assay

-

Causality: This assay moves from the isolated enzyme to a cellular context. It assesses whether the compound's target inhibition translates into a functional effect—specifically, the inhibition of cancer cell growth. It also provides an initial assessment of cell permeability and potential off-target cytotoxicity.

-

Protocol (Example: MTT Assay):

-

Cell Plating: Seed cancer cells (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[19]

-

Compound Treatment: Treat the cells with serial dilutions of the aminopyrazole compound for 72 hours.[19]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Self-Validation & Data Analysis:

-

Positive Control: A standard cytotoxic drug (e.g., Doxorubicin) to ensure the assay is responsive.[19]

-

Negative Control: Cells treated with vehicle (DMSO) only.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.

-

-

dot digraph "Screening_Workflow" { graph [splines=true, overlap=false, size="7.6,5", dpi=300]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Library [label="Aminopyrazole\nCompound Library", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Primary [label="Primary Screen:\nIn Vitro Kinase Assay (HTRF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Potency [label="Determine IC50", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Secondary [label="Secondary Screen:\nCell Proliferation Assay (MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficacy [label="Determine GI50", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="SAR & Lead Optimization\n(Improve Potency, Selectivity, ADME)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Candidate", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Library -> Primary; Primary -> Potency [label="Hits"]; Potency -> Secondary [label="Potent Compounds"]; Secondary -> Efficacy [label="Active Compounds"]; Efficacy -> SAR; SAR -> Library [label="New Analogs"]; SAR -> Lead [style=bold]; } digraph "Screening_Workflow" { graph [splines=true, overlap=false, size="7.6,5", dpi=300]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Library [label="Aminopyrazole\nCompound Library", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Primary [label="Primary Screen:\nIn Vitro Kinase Assay (HTRF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Potency [label="Determine IC50", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Secondary [label="Secondary Screen:\nCell Proliferation Assay (MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficacy [label="Determine GI50", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SAR [label="SAR & Lead Optimization\n(Improve Potency, Selectivity, ADME)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Candidate", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Library -> Primary; Primary -> Potency [label="Hits"]; Potency -> Secondary [label="Potent Compounds"]; Secondary -> Efficacy [label="Active Compounds"]; Efficacy -> SAR; SAR -> Library [label="New Analogs"]; SAR -> Lead [style=bold]; } Caption: A typical high-throughput screening workflow for aminopyrazole-based inhibitors.

Future Directions and Conclusion

The substituted aminopyrazole scaffold continues to be a highly productive platform for the discovery of novel bioactive agents.[5] Future research will likely focus on several key areas:

-

Enhanced Selectivity: Designing inhibitors that can distinguish between highly homologous kinase isoforms to reduce off-target effects.

-

Covalent Inhibition: Developing aminopyrazoles that form covalent bonds with non-catalytic cysteine residues, a strategy that can overcome acquired drug resistance.[8]

-

Fused Heterocycles: Exploring more complex, fused pyrazole systems to improve potency and modulate physicochemical properties.[2][18]

-

New Therapeutic Areas: Expanding the application of aminopyrazoles to combat neurodegenerative diseases and viral infections.[3][4]

References

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. Retrieved January 12, 2026, from [Link]

-

Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). DovePress. Retrieved January 12, 2026, from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. Retrieved January 12, 2026, from [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. Retrieved January 12, 2026, from [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Action of phenylpyrazole insecticides at the GABA-gated chloride channel. (1993). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Structure-activity relationships and chemoinformatic analysis of the anticancer profile of an aminopyrazole derivative. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mode of action of pyrazoles and pyridazinones. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 14. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

The Pyrazole Scaffold: A Privileged Core for Targeting Diverse Pathologies

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in a multitude of non-covalent interactions have cemented its role as a core component in numerous FDA-approved drugs and clinical candidates. This guide provides a comprehensive exploration of the key therapeutic targets effectively modulated by pyrazole derivatives. Moving beyond a simple catalog of compounds, we delve into the mechanistic rationale behind their activity, offering field-proven insights into the structure-activity relationships (SAR) that govern their potency and selectivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the molecular targets, signaling pathways, and critical experimental workflows relevant to the continued exploitation of this versatile chemical entity.

The Pyrazole Core: A Foundation for Therapeutic Innovation

The pyrazole nucleus is not merely a passive linker but an active contributor to pharmacodynamic and pharmacokinetic properties. Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, while the aromatic ring itself can participate in π-π stacking and hydrophobic interactions. This versatility allows pyrazole derivatives to bind with high affinity to a wide array of biological targets, from the active sites of enzymes to the allosteric pockets of receptors.[1][2] The substitution pattern on the pyrazole ring dramatically influences these interactions, making it a fertile ground for rational drug design and lead optimization.[3][4]

General Workflow for Pyrazole Derivative Drug Discovery

The path from a pyrazole-based chemical library to a clinical candidate is a multi-step, iterative process. The following workflow illustrates the key stages of screening and validation.

Caption: A generalized workflow for the discovery and development of pyrazole-based therapeutic agents.

Anti-inflammatory and Analgesic Targets: The COX Enzyme Family

Historically, the anti-inflammatory and analgesic properties of pyrazole derivatives represent one of their earliest and most successful therapeutic applications.[5] The primary targets in this domain are the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[6][7]

Mechanism of Action: Selective COX-2 Inhibition

The discovery of two COX isoforms, COX-1 (constitutively expressed for homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation), was a landmark in anti-inflammatory drug development.[7][8] Pyrazole derivatives, most notably Celecoxib , were designed as selective COX-2 inhibitors.[8][9]

This selectivity is achieved through specific structural features. The active site of COX-2 is larger and possesses a hydrophilic side pocket not present in COX-1.[8] The diaryl-substituted pyrazole core of Celecoxib positions a polar benzenesulfonamide side chain to bind within this specific side pocket, anchoring the molecule for effective and selective inhibition of COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[6][7][8]

Caption: Mechanism of pyrazole-based selective COX-2 inhibitors in the inflammatory cascade.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a method to determine the inhibitory potency (IC50) of pyrazole derivatives against COX-1 and COX-2.

Principle: The peroxidase activity of the COX enzyme is utilized. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. This second step is monitored colorimetrically using a probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Step-by-Step Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

-

Compound Preparation: Test pyrazole derivatives are serially diluted in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

-

Reaction Mixture: In a 96-well plate, add the reaction buffer, colorimetric substrate (TMPD), and the test compound or DMSO (vehicle control).

-

Enzyme Addition: Add the prepared COX-1 or COX-2 enzyme to each well to initiate the reaction. Incubate for 5 minutes at room temperature.

-

Substrate Addition: Add arachidonic acid to all wells to start the prostaglandin synthesis.

-

Measurement: Immediately measure the absorbance at 590 nm over time using a plate reader. The rate of reaction is determined from the slope of the linear phase.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticancer Targets: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a cornerstone in the development of modern anticancer agents, particularly kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket makes it an ideal framework for designing potent and selective inhibitors.[3]

Kinase Inhibitors: Shutting Down Oncogenic Signaling

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] Pyrazole derivatives have been successfully developed to target multiple kinase families.

Key Kinase Targets:

-

Receptor Tyrosine Kinases (EGFR, VEGFR-2): These kinases are pivotal in tumor growth, angiogenesis, and metastasis.[10][11] Pyrazole derivatives have been designed as potent dual inhibitors of EGFR and VEGFR-2, offering a synergistic approach to cancer treatment by simultaneously blocking proliferation and the tumor's blood supply.[10][11][12]

-

Janus Kinases (JAKs): The JAK/STAT pathway is critical for hematopoiesis and immune response, and its abnormal activation is linked to myeloproliferative neoplasms and other cancers.[13] Ruxolitinib , a pyrazole-containing compound, is an FDA-approved JAK1/JAK2 inhibitor.[3][13]

-

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are prime targets for cancer therapy.[14] Numerous pyrazole-based compounds have shown potent and selective inhibition of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[14][15][16][17]

-

Mitogen-Activated Protein Kinases (p38 MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has implications in cancer.[18] Pyrazole urea-based inhibitors have been developed as potent p38 inhibitors, stabilizing a conformation of the kinase that is incompatible with ATP binding.[19][20]

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-based drugs like Ruxolitinib.

Table 1: Selected Pyrazole-Based Kinase Inhibitors and Their Targets

| Compound Class/Example | Target Kinase(s) | Potency (IC50) | Therapeutic Area | Reference(s) |

| Celecoxib | COX-2 | ~0.04 µM | Inflammation, Pain | [9],[8] |

| Ruxolitinib | JAK1 / JAK2 | ~3 nM | Myelofibrosis, Cancer | [3],[13] |

| Compound 3f (4-amino-pyrazole) | JAK1 / JAK2 / JAK3 | 3.4 / 2.2 / 3.5 nM | Cancer (Preclinical) | [13] |

| Compound 9 (Fused Pyrazole) | VEGFR-2 | 0.22 µM | Cancer (Preclinical) | [10] |

| Compound 12 (Fused Pyrazole) | EGFR / VEGFR-2 | 0.21 µM / 0.32 µM | Cancer (Preclinical) | [10] |

| Compound 9 (Pyrazole Derivative) | CDK2 | 0.96 µM | Cancer (Preclinical) | [15] |

| BIRB 796 (Pyrazole Urea) | p38 MAPK | ~38 nM | Inflammation | [19],[18] |

Tubulin Polymerization Inhibitors

Beyond kinases, certain pyrazole derivatives function as antimitotic agents by inhibiting tubulin polymerization. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Several series of 3,4-diaryl pyrazole derivatives have shown potent antitumor activity with IC50 values in the nanomolar range, comparable to established tubulin inhibitors.[4][12]

Experimental Protocol: Western Blot for Kinase Target Validation

This protocol is used to confirm that a pyrazole inhibitor affects the intended signaling pathway within a cancer cell line.

Principle: Western blotting detects the phosphorylation status of a kinase's downstream substrate. A reduction in the phosphorylated form of the substrate in the presence of the inhibitor indicates on-target activity.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., A549, MCF-7) and allow them to adhere. Treat the cells with various concentrations of the pyrazole inhibitor (and a DMSO control) for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-STAT3 for JAK inhibition). In parallel, probe a separate blot with an antibody for the total form of the substrate and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein (normalized to the loading control) confirms target inhibition.

Targets in Neurodegenerative Diseases

The application of pyrazole derivatives is expanding into the complex field of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[21][22][23] Their ability to cross the blood-brain barrier and interact with key neurological targets makes them attractive candidates.

Key Neurological Targets:

-

Monoamine Oxidase (MAO): MAO-B inhibitors are used to treat Parkinson's disease. Pyrazoline derivatives have been shown to effectively inhibit MAO enzymes.[24]

-

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for managing the symptoms of Alzheimer's disease. Pyrazole-based compounds have been developed as potential AChE inhibitors.[23]

-

Apoptosis signal-regulating kinase 1 (ASK1): As ASK1 is involved in apoptosis and inflammation in neurodegenerative pathways, pyrazole-based inhibitors are being explored for conditions like amyotrophic lateral sclerosis (ALS).[1]

Future Perspectives and Challenges

The pyrazole scaffold remains a highly valuable core for drug discovery. Future efforts will likely focus on several key areas:

-

Multi-Target Hybrids: Designing single molecules that can modulate multiple targets (e.g., dual COX/LOX or dual EGFR/VEGFR inhibitors) to achieve broader efficacy and overcome resistance.[5][10]

-

Overcoming Resistance: Developing next-generation inhibitors that are effective against mutated forms of kinases, a common mechanism of acquired drug resistance.

-

Improving Pharmacokinetics: Optimizing the drug-like properties of pyrazole derivatives, including solubility and bioavailability, through advanced formulation strategies and medicinal chemistry approaches.[5]

-

AI and Computational Design: Leveraging artificial intelligence and advanced computational modeling to accelerate the design and synthesis of novel pyrazole derivatives with improved potency and selectivity.[5]

The synthetic versatility and proven biological activity of pyrazole derivatives ensure they will continue to be a prominent and powerful tool in the development of novel therapeutics for a wide range of human diseases.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Vertex AI Search.

- Celecoxib - StatPearls. NCBI Bookshelf.

- Celebrex (Celecoxib) Pharmacology. News-Medical.Net.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.

- Celecoxib - Wikipedia. Wikipedia.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.

- Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central.

- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH.

- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry - ACS Publications.

- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed.

- Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.

- Celecoxib Pathway, Pharmacodynamics. ClinPGx.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.

- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online.

- Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. PubMed.

- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong.

- New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers. PubMed.

- Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Cancer Research.

- What is the mechanism of Celecoxib? Patsnap Synapse.

- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Semantic Scholar.

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PMC - NIH.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central.

- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC - NIH.

- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.

- Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). MDPI.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.

- Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry - ACS Publications.

- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. ResearchGate.

- Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry - ACS Publications.

- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI.

- A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. PubMed.

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. news-medical.net [news-medical.net]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 4-chloro-5-methyl-1H-pyrazol-3-amine

Introduction: Understanding the Compound and its Associated Risks

4-chloro-5-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1] The inherent reactivity and biological activity of such molecules necessitate a thorough understanding of their potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed overview of the safety and handling precautions for this compound, grounded in established safety protocols and data. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity among researchers, scientists, and drug development professionals.

Section 1: Hazard Identification and GHS Classification

A foundational aspect of safe chemical handling is a comprehensive understanding of the potential hazards. This compound is classified under the Globally Harmonized System (GHS) with the signal word "Danger".[2] The following table summarizes its GHS classification, which underscores the critical need for stringent safety measures.

| Hazard Class | Hazard Category | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |